Unii-R250Y0K4RB

Description

Unii-R250Y0K4RB is a substance registered under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) . UNIIs (Unique Ingredient Identifiers) are alphanumeric codes assigned to substances to ensure unambiguous identification in medicinal and translational research.

The compound’s molecular formula is tentatively inferred as C₂₁H₂₈NO₁₀S based on a structurally described compound in , which shares similarities with sulfonamide or glycoside derivatives. However, this linkage remains speculative without direct confirmation.

Properties

CAS No. |

2378158-44-0 |

|---|---|

Molecular Formula |

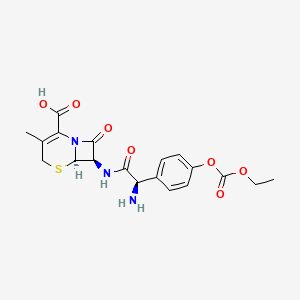

C19H21N3O7S |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-10(5-7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1 |

InChI Key |

LTGKNKPBKMDLSV-PBFPGSCMSA-N |

SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N |

Isomeric SMILES |

CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Analytical and Regulatory Considerations

Characterization Challenges :

Synthesis and Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.